Regioisomeric Position (6-yl vs. 7-yl): Predicted Pharmacophoric Divergence with Literature Precedent
The benzamide moiety in CAS 946336-61-4 is attached at the 6-position of the tetrahydroquinoline ring, distinguishing it from the corresponding 7-yl regioisomer. In the structurally analogous N-sulfonyl-tetrahydroquinoline sulfonamide series (where the 6- or 7-position bears a sulfonamide rather than a benzamide), co-crystal structures with RORγ LBD (PDB 7XQE) and published SAR tables confirm that altering the attachment position from 6- to 7- substantially changes the ligand's hydrogen-bonding geometry and biochemical IC₅₀ [1]. While no direct head-to-head pharmacological data exist for the benzamide pair, the established regioisomer sensitivity of the scaffold makes the two compounds non-fungible by class-level inference [2].
| Evidence Dimension | Regioisomeric attachment position (6-yl vs 7-yl) — pharmacological impact inferred from sulfonamide analogs |
|---|---|
| Target Compound Data | 6-yl benzamide attachment (CAS 946336-61-4) |
| Comparator Or Baseline | 7-yl benzamide regioisomer (e.g., 3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, CAS not retrieved from excluded-source-free databases) |
| Quantified Difference | No direct quantitative comparison available from non-excluded sources. In the analogous sulfonamide series, 6-yl-to-7-yl shift altered RORγ inverse agonist IC₅₀ from sub-micromolar to inactive in certain substitution contexts. |
| Conditions | Literature SAR analysis of N-sulfonyl-tetrahydroquinoline sulfonamides (Fauber et al., 2015; Wu et al., Acta Pharmacol Sin, 2024) |
Why This Matters
A regioisomer swap changes the spatial presentation of the benzamide pharmacophore, and published precedent demonstrates that this can ablate or invert target activity — making CAS 946336-61-4 non-substitutable with its 7-yl analog without explicit re-validation.
- [1] Wu XS, Luo XY, Li CC, et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacol Sin. 2024. doi:10.1038/s41401-024-01274-z. PDB: 7XQE. View Source
- [2] Fauber BP, et al. Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorg Med Chem Lett. 2015;25(19):4109-4113. doi:10.1016/j.bmcl.2015.08.028. View Source
